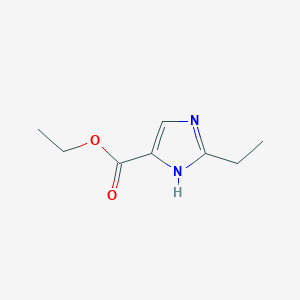![molecular formula C10H9N3O3 B1451676 [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid CAS No. 1092250-54-8](/img/structure/B1451676.png)
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of “[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” and its derivatives has been reported in the literature . For instance, one method involves the reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .Molecular Structure Analysis
The molecular structure of “[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” can be represented by the SMILES string O=C(O)COC1=CC=CC=C1N2C=NN=C2.Cl . The InChI key for this compound is SQLIPWWYYFXUDC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” is a solid substance . It has a predicted boiling point of 467.8° C at 760 mmHg, a predicted density of 1.4 g/cm^3, and a predicted refractive index of n20D 1.64 .Scientific Research Applications
-
Antibacterial Agents
- Field : Pharmaceuticals
- Application : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
- Methods : The development of these antibacterial agents involves rational design and synthesis of the compounds incorporating 1,2,4-triazole .
- Results : These compounds can help in dealing with the escalating problems of microbial resistance .
-
Medicine and Pharmacy
- Field : Medicine and Pharmacy
- Application : 1,2,4-triazole derivatives, including compounds with heterocyclic scaffolds and complex compounds, are potential biologically active substances .
- Methods : The development involves synthesis, studies of chemical, physico-chemical and biological properties of 1,2,4-triazole derivatives .
- Results : There is a need for further research on the biological action of 1,2,4-triazole derivatives in humans .
-
Antifungal Agents
- Field : Pharmaceuticals
- Application : 1,2,4-triazole derivatives have been found to exhibit potent antifungal activity. They can be used in the treatment of various fungal infections .
- Methods : The development of these antifungal agents involves rational design and synthesis of the compounds incorporating 1,2,4-triazole .
- Results : These compounds can help in dealing with the escalating problems of fungal resistance .
-
Anticancer Agents
- Field : Oncology
- Application : Some 1,2,4-triazole derivatives have shown promising anticancer activity. They can be used in the development of new anticancer drugs .
- Methods : The development involves synthesis, studies of chemical, physico-chemical and biological properties of 1,2,4-triazole derivatives .
- Results : There is a need for further research on the anticancer action of 1,2,4-triazole derivatives in humans .
-
Antiviral Agents
- Field : Pharmaceuticals
- Application : 1,2,4-triazole derivatives have been found to exhibit potent antiviral activity. They can be used in the treatment of various viral infections .
- Methods : The development of these antiviral agents involves rational design and synthesis of the compounds incorporating 1,2,4-triazole .
- Results : These compounds can help in dealing with the escalating problems of viral resistance .
-
Antimicrobial Agents
- Field : Pharmaceuticals
- Application : 1,2,4-triazole derivatives have been found to exhibit potent antimicrobial activity. They can be used in the treatment of various microbial infections .
- Methods : The development of these antimicrobial agents involves rational design and synthesis of the compounds incorporating 1,2,4-triazole .
- Results : These compounds can help in dealing with the escalating problems of microbial resistance .
Safety And Hazards
properties
IUPAC Name |
2-[2-(1,2,4-triazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)5-16-9-4-2-1-3-8(9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHSZNQWNXEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
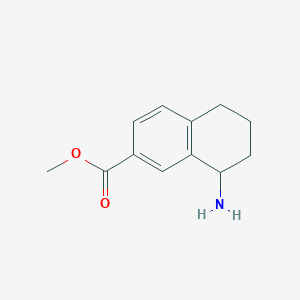
![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)
![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)
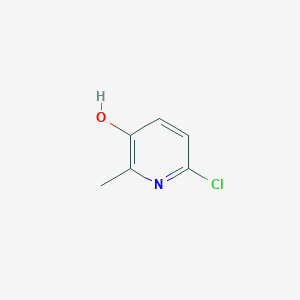

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)

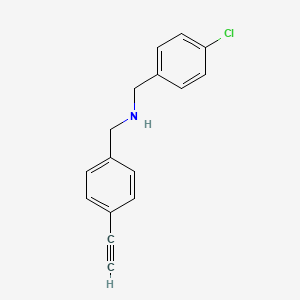
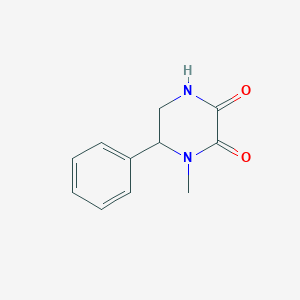
![([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451615.png)
